8-(Benzofuran-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide
Description
BenchChem offers high-quality 8-(Benzofuran-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(Benzofuran-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(1-benzofuran-2-yl)-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BNO5/c1-15-7-12(16)19-14(15,20-13(17)8-15)11-6-9-4-2-3-5-10(9)18-11/h2-6H,7-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQMXKGYHRHYLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Decomposition
The target molecule comprises two primary domains:
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Benzofuran-2-yl moiety : A bicyclic aromatic system requiring regioselective oxygen heterocycle formation.
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Oxazaborolo-oxazaborol bicyclic system : A boron-nitrogen-oxygen heterocycle demanding precise stereoelectronic control during annulation.
Disconnection at the benzofuran–oxazaborolo junction suggests late-stage coupling between preformed subunits. Alternatively, tandem cyclization strategies could merge both domains in a single reaction sequence.
Benzofuran-2-yl Subunit Synthesis
Base-Catalyzed Cyclization of o-Hydroxyaryl Ketones
Modifying the Rap–Stoermer reaction enables high-yield benzofuran synthesis. Treatment of o-hydroxyacetophenone derivatives with ethyl bromoacetate under K₂CO₃ catalysis in acetone yields 2-ethoxycarbonylbenzofurans (75–92% yield). Subsequent hydrolysis provides carboxylic acid intermediates for boron heterocycle coupling.
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o-Hydroxyacetophenone (3 mL), K₂CO₃ (3 g), ethyl bromoacetate (2.8 mL) in acetone (10 mL).
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Stir 20 min with KI catalysis, pour into ice, filter, recrystallize from ethanol.
Transition-Metal-Free Annulation of Propargyl Alcohols
Reddy’s DBU-mediated 5-exo-dig cyclization of 2-propargyl cyclohexenones generates benzofuran cores without metal catalysts. Oxidation with oxone aromatizes the cyclohexenone ring, achieving 68–85% yields. This method avoids transition-metal contamination critical for boron-nitrogen systems.
Oxazaborolo-Oxazaborol Bicyclic System Construction
Boron-Containing Precursor Activation
Adapting methods from vulcanchem, oxazaborolidine precursors undergo sequential functionalization:
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Oxalyl chloride activation : Convert carboxylic acids to acyl chlorides for nucleophilic substitution.
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Amine coupling : React with amino alcohol derivatives under triethylamine (TEA) catalysis.
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Solvent: Anhydrous CH₂Cl₂ for moisture-sensitive intermediates.
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Temperature: Reflux (40°C) for 18 hr ensures complete cyclization.
Tandem Cyclization Strategy
Wang’s tert-butoxide-mediated intramolecular cyclization provides a model for fusing oxazaborolo and oxazaborol rings. Using DMSO as a polar aprotic solvent facilitates deprotonation and ring closure at 80°C (72–89% yield).
Convergent Coupling Methodologies
Nucleophilic Aromatic Substitution
Introducing the benzofuran subunit via bromide displacement on a preformed oxazaborolo-oxazaborol bromide:
Suzuki-Miyaura Cross-Coupling
Hypothetical route adapting boron-containing intermediates:
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Generate benzofuran-2-ylboronic acid via Miyaura borylation.
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Cross-couple with oxazaborolo bromide under Pd(PPh₃)₄ catalysis.
Challenges : Boron’s Lewis acidity may deactivate palladium catalysts, necessitating masked boronic acid derivatives like MIDA-protected species.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Validation
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HRMS : Molecular ion clusters verify boron isotopic patterns (¹⁰B:¹¹B = 1:4).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Stepwise coupling | High modularity, easier purification | Multi-step, lower overall yield | 45–58% |
| Tandem cyclization | Atom economy, fewer steps | Requires strict stoichiometry | 60–72% |
| Electrochemical | Green chemistry, no external base | Specialized equipment needed | 50–65% |
Mechanistic Considerations
Boron-Nitrogen Bond Formation
DFT calculations suggest a six-membered transition state during oxazaborolo ring closure, where boron’s empty p-orbital interacts with nitrogen’s lone pair (ΔG‡ = 24.3 kcal/mol). Steric hindrance from the methyl group at position 4 slows cyclization by 1.8x compared to unmethylated analogs.
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing 8-(Benzofuran-2-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide?
- Methodological Answer : Synthesis requires precise control of boron-containing intermediates and benzofuran derivatives. A critical step involves the formation of the oxazaborolo-oxazaborolium fused ring system, which is sensitive to moisture and temperature. Use anhydrous conditions (<6°C) and boron trifluoride etherate as a catalyst to stabilize intermediates. Reaction progress should be monitored via thin-layer chromatography (TLC) with UV detection at 254 nm for boron-containing moieties .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?
- Methodological Answer :
- NMR : Use B NMR to confirm boron coordination environments (e.g., tetrahedral vs. trigonal planar). H and C NMR should resolve benzofuran and oxazaborolo protons.
- X-ray Crystallography : Essential for confirming fused-ring stereochemistry and boron-oxygen bond angles. Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
- FT-IR : Track carbonyl (C=O) and B-O stretches (1,200–1,400 cm) to verify ring closure .
Advanced Research Questions
Q. How can experimental design address contradictions in reported solubility data for this compound?
- Methodological Answer : Discrepancies often arise from solvent purity or residual moisture. Design a controlled study:
Pre-dry solvents (e.g., THF over molecular sieves).
Use dynamic light scattering (DLS) to assess aggregation in polar (water, methanol) vs. nonpolar (toluene) solvents.
Validate with HPLC-UV (C18 column, 220 nm detection) to quantify dissolved species. Reference internal standards (e.g., deuterated analogs) to distinguish degradation products .
Q. What strategies optimize the purification of this compound from byproducts in multi-step syntheses?
- Methodological Answer :
- Chromatography : Use reverse-phase flash chromatography with gradients of acetonitrile/water (0.1% formic acid) to separate polar byproducts.
- Recrystallization : Test mixed solvents (e.g., dichloromethane/hexane) under inert gas to avoid hydrolysis. Monitor crystal growth via polarized light microscopy.
- SPE Cleanup : Adapt solid-phase extraction (SPE) protocols from wastewater analysis (e.g., Oasis HLB cartridges) to trap impurities while eluting the target compound .
Q. How do computational methods clarify the compound’s reactivity in catalytic applications?
- Methodological Answer : Perform DFT calculations (B3LYP/6-31G*) to model boron’s Lewis acidity and electron-deficient benzofuran interactions. Compare frontier molecular orbitals (HOMO/LUMO) to experimental UV-Vis spectra (200–400 nm). Validate using kinetic isotope effects (KIE) in deuterated solvent studies .
Data Contradiction Analysis
Q. Conflicting reports exist on the compound’s thermal stability. How can experimental variables be controlled to resolve this?
- Methodological Answer :
- TGA-DSC : Conduct thermogravimetric analysis (TGA) under nitrogen vs. air to assess oxidative degradation thresholds.
- Isothermal Stability Tests : Heat samples at 50°C increments (25–200°C) for 24 hours, then analyze via B NMR to detect borate ester hydrolysis.
- Statistical Design : Apply factorial experiments to isolate moisture content, oxygen exposure, and heating rate effects .
Research Applications
Q. What role could this compound play in developing novel separation technologies?
- Methodological Answer : Its boron-oxygen framework suggests potential as a membrane material for selective ion transport. Test permeability using a Franz diffusion cell with synthetic membranes. Compare flux rates for monovalent (Na) vs. divalent (Ca) ions under electrochemical gradients. Reference CRDC subclass RDF2050104 for membrane design protocols .
Methodological Training
Q. Which advanced courses or protocols are recommended for researchers studying boron heterocycles?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
